molecular formula C22H30O6 B14262007 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid CAS No. 189450-56-4

15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid

Cat. No.: B14262007
CAS No.: 189450-56-4
M. Wt: 390.5 g/mol
InChI Key: DSDOWUKLOBXSHI-UHFFFAOYSA-N
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Description

15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a dioxocyclohexa-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the dioxocyclohexa-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as a hydroquinone derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of the methoxy group: This step involves methylation of the hydroxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling with the pentadeca-2,7-dienoic acid chain: This can be done through a coupling reaction, such as the Heck reaction, using palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

    Reduction: The dioxocyclohexa-dienyl moiety can be reduced to a cyclohexadienyl moiety using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethyl sulfate, methyl iodide, palladium catalysts.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a cyclohexadienyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

189450-56-4

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

15-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,7-dienoic acid

InChI

InChI=1S/C22H30O6/c1-28-19-16-18(23)21(26)17(22(19)27)14-12-10-8-6-4-2-3-5-7-9-11-13-15-20(24)25/h3,5,13,15-16,26H,2,4,6-12,14H2,1H3,(H,24,25)

InChI Key

DSDOWUKLOBXSHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCC=CC(=O)O)O

Origin of Product

United States

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